![molecular formula C15H12F3N3O B2388397 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 679421-43-3](/img/structure/B2388397.png)
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . This versatility is due to the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Mechanism of Action
Target of Action
Similar compounds have been shown to have cytotoxic effects on cancer cell lines .
Mode of Action
It’s known that pyrazolopyrimidines, a class of compounds to which this molecule belongs, can cause dna damage by interrupting the dna biosynthesis in cancerous cells .
Biochemical Pathways
It’s known that pyrazolopyrimidines can affect the growth of abnormal cells, often known as malignant or tumor cells .
Result of Action
Similar compounds have shown cytotoxic effects against cancer cell lines . For instance, a compound with a similar structure was identified as the most effective compound against four cancer cell lines with 65-49% cell survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of certain solvents or catalysts can affect the synthesis and reactivity of this compound . Furthermore, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potent activity against cancer cells and its ability to modulate specific receptors in the brain. Additionally, it has shown promising results as an insecticide and herbicide. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Future Directions
There are several future directions for the research and development of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods to increase the availability of this compound for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound in various applications. Furthermore, the potential use of this compound in the development of new insecticides and herbicides should be explored. Finally, the development of new derivatives of this compound with improved activity and reduced toxicity should be investigated.
Conclusion
In conclusion, this compound is a highly promising compound with potential applications in various fields such as medicine, agriculture, and materials science. Its potent activity against cancer cells and ability to modulate specific receptors in the brain make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is achieved through a multi-step process involving the reaction of 2-amino-4,6-dimethylpyrimidine with 2-methoxyphenylboronic acid, followed by the reaction with trifluoromethyl iodide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating the activity of specific receptors in the brain. Furthermore, it has been investigated for its potential use as an insecticide and herbicide due to its ability to disrupt the metabolic pathways of pests and weeds.
properties
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c1-9-7-14-19-11(10-5-3-4-6-12(10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFLLULCVGHLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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